

# Applications of D-Lactose Monohydrate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Lactose monohydrate** is a disaccharide, composed of one molecule of D-galactose and one molecule of D-glucose, that is widely utilized as an excipient in the pharmaceutical industry. Its popularity stems from its versatility, cost-effectiveness, and well-established safety profile.[1][2] This natural milk sugar is physically and chemically stable, compatible with a wide range of active pharmaceutical ingredients (APIs), and possesses a bland, slightly sweet taste. [1][3][4] **D-Lactose monohydrate** is available in various grades, each with distinct physicochemical properties tailored for specific applications in the formulation of solid dosage forms like tablets and capsules, as well as for use in dry powder inhalers.[3][5][6]

This document provides detailed application notes and experimental protocols for the use of **D-Lactose monohydrate** in drug formulation, with a focus on its roles as a diluent, binder, and carrier.

# **Key Applications**

**D-Lactose monohydrate** serves several critical functions in drug formulation:

• Diluent/Filler: In formulations containing potent APIs, where the required dose is very small, lactose is added to increase the bulk of the dosage form.[7][8] This ensures accurate and



reproducible dosing.[7] It can constitute up to 90% of the total dosage weight in some cases. [3]

- Binder: In tablet manufacturing, lactose helps in the formation of granules with good flow and compression characteristics, leading to tablets with adequate hardness and integrity.[7][9]
- Carrier for Dry Powder Inhalers (DPIs): In DPI formulations, lactose monohydrate is the most commonly used carrier to improve the flowability of the micronized drug particles, aiding in accurate dosing and efficient delivery to the lungs.[7][10][11][12][13] The particle size distribution of lactose is a critical factor for the performance of DPIs.[7][10]

# Physicochemical Properties of D-Lactose Monohydrate Grades

The selection of a suitable grade of **D-Lactose monohydrate** is crucial for successful formulation development. Different grades, produced through processes like milling, sieving, spray-drying, and granulation, offer a range of properties.[3][5][6][9] The table below summarizes typical quantitative data for various commercially available lactose monohydrate grades.



| Property                                      | Milled Grades<br>(e.g.,<br>Pharmatose®<br>200M) | Sieved Grades<br>(e.g.,<br>Pharmatose®<br>80M) | Spray-Dried<br>Grades (e.g.,<br>FlowLac® 100) | Agglomerated<br>Grades (e.g.,<br>Tablettose®<br>80) |
|-----------------------------------------------|-------------------------------------------------|------------------------------------------------|-----------------------------------------------|-----------------------------------------------------|
| Particle Size<br>Distribution (μm)            |                                                 |                                                |                                               |                                                     |
| d10                                           | 1 - 10                                          | 10 - 30                                        | 20 - 50                                       | 30 - 60                                             |
| d50                                           | 20 - 60                                         | 60 - 150                                       | 90 - 120                                      | 100 - 200                                           |
| d90                                           | 80 - 150                                        | 200 - 350                                      | 180 - 250                                     | 250 - 400                                           |
| Bulk Density<br>(g/cm³)                       | 0.45 - 0.60[3][5]                               | 0.70 - 0.85[3][5]                              | 0.60 - 0.70                                   | 0.55 - 0.65                                         |
| Tapped Density (g/cm³)                        | 0.75 - 0.90[3][5]                               | 0.85 - 1.00[3][5]                              | 0.70 - 0.85                                   | 0.70 - 0.80                                         |
| Carr's Index (%)                              | 25 - 40                                         | 15 - 25                                        | 10 - 20                                       | 15 - 25                                             |
| Hausner Ratio                                 | 1.3 - 1.7                                       | 1.1 - 1.3                                      | 1.1 - 1.25                                    | 1.1 - 1.3                                           |
| Solubility in<br>Water ( g/100 mL<br>at 20°C) | ~18                                             | ~18                                            | ~18                                           | ~18                                                 |

Note: The values presented are typical ranges and may vary between different manufacturers and specific grades. Researchers should always refer to the certificate of analysis provided by the supplier for precise data.

# Experimental Protocols Tablet Formulation by Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing, suitable for APIs with good flowability and compressibility.[14][15] Specially engineered grades of lactose, such as spray-dried and agglomerated lactose, are ideal for this process due to their excellent flow and compaction properties.[3][9][16]



#### Protocol:

#### Pre-blending:

- Accurately weigh the Active Pharmaceutical Ingredient (API) and a portion of the D-Lactose monohydrate (direct compression grade).
- Mix the powders in a suitable blender (e.g., V-blender, bin blender) for 10-15 minutes to ensure a homogenous pre-blend.

#### Final Blending:

- Add the remaining **D-Lactose monohydrate**, disintegrant (e.g., croscarmellose sodium),
   and any other excipients (except the lubricant) to the pre-blend.
- Blend for an additional 15-20 minutes.

#### · Lubrication:

- Pass the lubricant (e.g., magnesium stearate) through a fine-mesh sieve (e.g., #60 mesh)
   to break up any agglomerates.
- Add the sieved lubricant to the powder blend.
- Blend for a short period (2-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.[14]

#### Compression:

- Transfer the final blend to the hopper of a tablet press.
- Set the appropriate compression parameters (e.g., compression force, tablet weight, thickness).
- Compress the blend into tablets.
- In-Process Quality Control:



- During compression, monitor tablet weight, hardness, thickness, and friability at regular intervals to ensure consistency.
- · Finished Product Testing:
  - Perform final quality control tests on the compressed tablets, including content uniformity, disintegration time, and dissolution profile.



Click to download full resolution via product page



Caption: Workflow for Tablet Manufacturing via Direct Compression.

# **Tablet Formulation by Wet Granulation**

Wet granulation is a widely used technique to improve the flow and compression properties of powder blends, especially for formulations with poor flowability or high drug loading.[11][17][18] [19] Milled grades of lactose are commonly used in this process.[6]

#### Protocol:

- Dry Mixing:
  - Weigh and sift the API, **D-Lactose monohydrate** (milled grade), and intragranular disintegrant through a suitable mesh sieve.
  - Mix the sifted powders in a high-shear mixer or planetary mixer for 10-15 minutes.
- Binder Preparation:
  - Prepare the binder solution by dissolving a binder (e.g., povidone, HPMC) in a suitable solvent (e.g., purified water, ethanol).
- Wet Massing (Granulation):
  - Slowly add the binder solution to the dry powder mix while the mixer is running at a low speed.
  - Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble easily.[11][20]
- Wet Milling:
  - Pass the wet mass through a suitable screen (e.g., 6-12 mesh) using an oscillating granulator or a comil to produce wet granules.[18]
- Drying:

# Methodological & Application





• Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved (typically 1-2%).

#### • Dry Milling/Sizing:

 Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform granule size distribution.[18]

#### · Final Blending:

 Add the extragranular excipients (e.g., remaining disintegrant, glidant) to the sized granules and blend for 5-10 minutes.

#### • Lubrication:

Add the sieved lubricant (e.g., magnesium stearate) and blend for a short duration (2-5 minutes).[17]

#### Compression:

Compress the final lubricated granules into tablets using a tablet press.

#### · Quality Control:

 Perform in-process and finished product testing as described in the direct compression protocol.





Click to download full resolution via product page

Caption: Workflow for Tablet Manufacturing via Wet Granulation.



# **Dry Powder Inhaler (DPI) Formulation**

In DPIs, lactose monohydrate acts as a carrier for the micronized API. The selection of the lactose grade, particularly its particle size distribution, is critical for the aerosol performance of the formulation.[10][12]

#### Protocol:

- Material Selection:
  - Select a suitable grade of inhalation lactose based on the API properties and the desired aerosol performance. Coarse lactose is typically used as the carrier, and sometimes fine lactose is added to improve drug detachment.[12][21]
  - The API should be micronized to an aerodynamic diameter of 1-5 μm.[22]
- Blending:
  - Accurately weigh the micronized API and the lactose carrier.
  - Blending is a critical step to ensure content uniformity. A low-shear blender (e.g., Turbula® mixer, tumble blender) is typically used to avoid excessive de-agglomeration of the API.
  - A multi-step blending process, such as geometric dilution or sandwich blending, is often employed for low-dose APIs.[10][21] For example, the API can be sandwiched between layers of lactose before blending.[21] Blend for a defined period (e.g., 30-60 minutes).
- Characterization of the Blend:
  - Assess the blend for content uniformity by taking multiple samples from different locations within the blender and analyzing the API content.
  - Characterize the powder blend for its flow properties (e.g., angle of repose, Carr's index).
- Filling:
  - Fill the powder blend into the specific DPI device (e.g., capsules for a capsule-based inhaler, or a reservoir for a multi-dose inhaler).



- In Vitro Aerosol Performance Testing:
  - Use an Andersen Cascade Impactor (ACI) or a Next Generation Impactor (NGI) to determine the aerodynamic particle size distribution of the emitted dose.
  - Key parameters to evaluate are the Emitted Dose (ED), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF). The FPF is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 μm.



Click to download full resolution via product page

Caption: Workflow for Dry Powder Inhaler (DPI) Formulation.



# **Logical Relationships and Decision Making**

The choice between direct compression, wet granulation, and dry granulation is dependent on the properties of the API and the desired characteristics of the final product.



Click to download full resolution via product page

Caption: Decision Tree for Manufacturing Process Selection.

# **Conclusion**

**D-Lactose monohydrate** is a versatile and indispensable excipient in the formulation of solid oral and inhaled dosage forms. A thorough understanding of the different grades of lactose and their specific physicochemical properties is essential for selecting the appropriate material for a given application. The choice of the manufacturing process—direct compression, wet granulation, or dry granulation—is dictated by the characteristics of the API and the desired final product attributes. The protocols and logical workflows provided in this document serve as



a guide for researchers and formulation scientists in the effective utilization of **D-Lactose monohydrate** for robust and efficient drug product development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oindpnews.com [oindpnews.com]
- 2. scribd.com [scribd.com]
- 3. phexcom.com [phexcom.com]
- 4. Page loading... [guidechem.com]
- 5. scribd.com [scribd.com]
- 6. Lactose in Pharmaceutical Applications [drug-dev.com]
- 7. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing PMC [pmc.ncbi.nlm.nih.gov]
- 10. inhalationmag.com [inhalationmag.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 14. pharmalesson.com [pharmalesson.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Tablet Manufacture by Wet Granulation Method Pharmapproach.com [pharmapproach.com]



- 18. quadro-mpt.com [quadro-mpt.com]
- 19. pharmanow.live [pharmanow.live]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Defining the Critical Material Attributes of Lactose Monohydrate in Carrier Based Dry Powder Inhaler Formulations Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of D-Lactose Monohydrate in Pharmaceutical Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013620#applications-of-d-lactose-monohydrate-in-drug-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com